EP1013

Islet Transplantation Type 1 Diabetes Caspase Inhibition

Islet transplantation studies frequently fail due to limited donor islet mass and off-target protease interference. EP1013 (zVD-FMK, Val-Asp-fluoromethyl ketone) is a broad-spectrum caspase inhibitor with documented selectivity against non-caspase proteases (cathepsin B, calpain I, renin, thrombin, Factor Xa) and proven in vivo efficacy at 1-10 mg/kg. • Reverses diabetes in mice receiving only 10-20% standard human islet mass • Achieves 89% long-term allograft survival (>200 days) combined with CTLA4-Ig vs. 40% for CTLA4-Ig alone • Preserves islet viability during ex vivo culture without off-target effects

Molecular Formula C18H23FN2O6
Molecular Weight 382.4 g/mol
Cat. No. B1663444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP1013
Synonymsenzyloxycarbonyl-valyl-aspartic acid fluoromethyl ketone
EP1013
F573 compound
MX1013
N-benzyloxycabonyl-Val Asp-fluoromethyl ketone
Z-VD-FMK
zVD-FMK
Molecular FormulaC18H23FN2O6
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13-,16-/m0/s1
InChIKeyLYBWGROBJJXCJJ-BBRMVZONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EP1013: Broad-Spectrum Caspase Inhibitor Overview


EP1013 (also known as F1013, zVD-FMK, CAS 223568-55-6) is a dipeptide fluoromethyl ketone that functions as a broad-spectrum caspase selective inhibitor with the molecular formula C18H23FN2O6 [1]. The compound demonstrates selective inhibition of caspases including caspase-1, -3, -6, -7, -8, and -9, while showing negligible activity against non-caspase proteases such as cathepsin B, calpain I, renin, thrombin, and Factor Xa [2]. EP1013 was originally developed by EpiCept Corporation and has been investigated primarily for its ability to preserve islet graft function in transplantation models, with subsequent evaluation as a therapeutic candidate for late-stage viral hepatitis (later renamed F573) [3]. The compound is characterized by no observed toxicity in rodent models at therapeutic doses [1].

Broad-spectrum caspase inhibition research
Islet transplantation model studies
High-selectivity protease profiling workflow
Synergy with costimulation blockade research

EP1013: Why Generic Substitution Fails


Procurement of a caspase inhibitor for islet transplantation or type 1 diabetes research cannot rely on simple substitution of EP1013 with other pan-caspase inhibitors such as zVAD-FMK, Q-VD-OPh, or Boc-D-FMK. While these compounds share a broad-spectrum caspase inhibition profile, EP1013 demonstrates a unique combination of selectivity against non-caspase proteases, distinct in vivo efficacy at lower doses in marginal mass islet transplantation models, and a favorable toxicity profile in rodents [1]. The quantitative differences in islet graft functional outcomes, diabetes reversal rates under marginal mass conditions, and synergistic effects with costimulation blockade are not extrapolatable across the caspase inhibitor class [2]. Furthermore, EP1013's specific dipeptide sequence (Val-Asp-fluoromethyl ketone) confers target engagement kinetics and cellular permeability characteristics that differ meaningfully from alternative warhead chemistries and peptide backbones .

Selectivity Non-caspase protease off-target profiles differ across pan-caspase inhibitor classes; specificity for cathepsin B, calpain I, and Factor Xa may not transfer.
Model response Marginal mass islet graft functional outcomes and CTLA4-Ig synergy reported for EP1013 are not extrapolatable to zVAD-FMK or Boc-D-FMK.
Chemistry Val-Asp-fluoromethyl ketone warhead and dipeptide sequence confer target engagement kinetics that may differ from alternative peptide backbones.

EP1013 Comparative Performance in Islet Transplantation


Efficacy vs zVAD-FMK in Marginal Mass Islet Transplantation

EP1013 demonstrated significantly improved marginal islet mass function in syngeneic rodent islet transplantation models at lower doses compared to the pan-caspase inhibitor zVAD-FMK [1]. The study specifically notes that EP1013 therapy (combined pretransplant islet culture for 2 hours and in vivo treatment for days 0-5 posttransplant) achieved superior functional outcomes relative to previous studies using zVAD-FMK [2]. EP1013 treatment at doses of 1, 3, and 10 mg/kg significantly improved marginal islet mass function, with two animals in the 10 mg/kg EP1013 group exhibiting primary islet graft nonfunction, but the diabetes reversal rate for this group was not significantly different from the 3 mg/kg EP1013, 1 mg/kg EP1013, or 10 mg/kg zVAD groups .

Efficacy vs. zVAD-FMK
Head-to-head
EP1013 improves marginal mass function at lower doses (1–10 mg/kg) vs. 10 mg/kg zVAD-FMK; comparable reversal rates reported across groups.
Supports dose-reduction model context
Syngeneic rodent model; 2 h pretransplant culture + 5 d in vivo treatment.
Islet Transplantation Type 1 Diabetes Caspase Inhibition

Caspase Selectivity vs Non-Caspase Proteases

EP1013 is a dipeptide caspase inhibitor that is selective for caspases including caspase-1, -3, -6, -7, -8, and -9, and has no detectable activity against other proteases such as calpain I, cathepsin B, renin, or thrombin [1]. The inhibitory action of EP1013 is highly selective for caspases, with poor inhibition of other non-caspase proteases like cathepsin B, calpain I, or Factor Xa [2]. This selectivity profile contrasts with less selective pan-caspase inhibitors that may exhibit broader off-target protease inhibition, which can confound experimental interpretation and introduce toxicity concerns.

Caspase Selectivity
Class-level
No detectable activity against calpain I, cathepsin B, renin, thrombin, Factor Xa.
Minimizes off-target protease confounding
In vitro enzymatic assay context; cross-class selectivity data limited.
Caspase Selectivity Protease Inhibition Off-Target Profiling

CTLA4-Ig Synergy for Islet Allograft Survival

In a complete MHC-mismatched islet allograft model using Balb/C donors and chemically diabetic B6 recipients, monotherapy with CTLA4-Ig prevented graft rejection in 40% of recipients, whereas the combination of EP1013 and CTLA4-Ig resulted in graft survival of >200 days in 89% of recipients (P < 0.01 vs. CTLA4-Ig alone) [1]. EP1013 monotherapy did not prolong graft survival compared with vehicle-treated animals, demonstrating that the combination strategy is essential for the observed synergistic effect [2]. Ex vivo analysis revealed that animals receiving EP1013 or EP1013+CTLA4-Ig had a reduced frequency of alloreactive interferon-γ–secreting T-cells and an increased frequency of intragraft Foxp3+ Treg cells [3].

CTLA4-Ig Synergy
Head-to-head
EP1013 + CTLA4-Ig: 89% graft survival >200 d vs. CTLA4-Ig alone 40% (P < 0.01). EP1013 monotherapy: no prolongation vs. vehicle.
Reported allograft tolerance model response
MHC-mismatched Balb/C→B6 model; reduced alloreactive IFN-γ T-cells.
Islet Allograft Costimulation Blockade Transplant Tolerance

Ex Vivo Islet Preservation and Yield Improvement

EP1013 supplementation in vitro improved human islet yields following prolonged culture and reversed diabetes following implantation of a marginal human islet mass (80-90% reduction) into mice [1]. This effect was observed following combined pretransplant islet culture for 2 hours with EP1013 and in vivo treatment for days 0-5 posttransplant . The data suggest that EP1013 therapy will markedly reduce the islet mass required in clinical islet transplantation, improving insulin independence rates following single-donor infusion .

Islet Yield Improvement
Cross-study
Diabetes reversal achieved with 80–90% reduced human islet mass following EP1013 culture and in vivo treatment.
Reported marginal mass engraftment context
Human islet culture + diabetic mouse transplant model.
Human Islet Culture Islet Yield Preclinical Transplantation

EP1013 Applications in Islet Transplantation and Immunomodulation


Marginal Mass Islet Transplantation in Syngeneic/Xenogeneic Models

EP1013 is optimally deployed in preclinical islet transplantation studies where donor islet mass is limiting. The compound's demonstrated ability to reverse diabetes in mice receiving only 10-20% of the standard human islet mass [1] makes it the caspase inhibitor of choice for marginal mass transplantation protocols. Procurement should prioritize EP1013 over zVAD-FMK when the experimental objective is to maximize graft function with minimal islet input, as EP1013 achieves efficacy at lower doses with a favorable toxicity profile [2]. Protocol considerations include combined pretransplant islet culture (2 hours) and in vivo treatment for 5 days posttransplant.

Combination with Costimulation Blockade for Allograft Tolerance

EP1013 should be prioritized for studies investigating operational tolerance in allogeneic islet transplantation when combined with CTLA4-Ig. The synergistic effect achieving 89% long-term graft survival (>200 days) versus 40% with CTLA4-Ig alone [1] is a quantifiable advantage not documented for alternative caspase inhibitors in this specific combination. Researchers procuring EP1013 for allograft studies should note that monotherapy with EP1013 does not prolong graft survival; the combination regimen is essential for the observed synergy [2].

Ex Vivo Islet Culture and Preservation

EP1013 is indicated for supplementation of human islet culture media to improve islet yields following prolonged culture periods. The compound's ability to preserve islet viability and function during ex vivo culture [1] addresses the critical need for islet preservation strategies in clinical islet transplantation programs. Procurement for this application should consider EP1013's selectivity profile, which minimizes off-target effects on non-caspase proteases during extended culture periods [2].

Broad-Spectrum Caspase Inhibition for T1D Research

For type 1 diabetes studies examining the role of caspase-mediated apoptosis in beta cell destruction, EP1013 provides a well-characterized broad-spectrum caspase inhibitor with documented in vivo efficacy at 1, 3, and 10 mg/kg doses [1]. The compound's selectivity for caspases with negligible activity against cathepsin B, calpain I, renin, thrombin, and Factor Xa [2] ensures that observed effects can be attributed specifically to caspase inhibition rather than off-target protease activity, a critical consideration for mechanistic studies.

Application
Selection Property
Validation Focus
Marginal mass islet transplantation
Dose-response functional preservation
Graft function endpoints at reduced islet input
Costimulation blockade synergy
CTLA4-Ig combination response
Long-term allograft survival endpoint review
Ex vivo islet preservation
Caspase-selectivity in culture
Islet yield and viability post-culture
Beta-cell apoptosis studies
Broad-spectrum caspase inhibition
Caspase-mediated pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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